6-Chloro-2,3-difluoro-DL-phenylalanine
Overview
Description
6-Chloro-2,3-difluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H8ClF2NO2 and a molecular weight of 235.62 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to natural phenylalanine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,3-difluoro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the halogenation of phenylalanine derivatives, where specific conditions such as temperature, solvents, and catalysts are optimized to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process often requires stringent control of reaction parameters to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2,3-difluoro-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This process can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce dehalogenated derivatives .
Scientific Research Applications
6-Chloro-2,3-difluoro-DL-phenylalanine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving protein synthesis and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3-difluoro-DL-phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The presence of chlorine and fluorine atoms can enhance binding affinity and specificity to certain molecular targets, thereby modulating biological pathways .
Comparison with Similar Compounds
- 6-Chloro-DL-phenylalanine
- 2,3-Difluoro-DL-phenylalanine
- 6-Chloro-2-fluoro-DL-phenylalanine
Comparison: Compared to its analogs, 6-Chloro-2,3-difluoro-DL-phenylalanine exhibits unique properties due to the combined presence of chlorine and fluorine atoms. This dual substitution can lead to distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2-amino-3-(6-chloro-2,3-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO2/c10-5-1-2-6(11)8(12)4(5)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZQIOJLTTYTIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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